7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFQUFFWQFQGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one can be achieved through various synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Esterification
The hydroxyl group at position 7 undergoes esterification with acyl chlorides or anhydrides. For example:
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Reagents : 4-Chlorobenzoyl chloride, triethylamine (base)
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Conditions : Dichloromethane, room temperature
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Product : 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate (yield: 88%) .
Alkylation
The hydroxyl group reacts with alkyl halides under basic conditions:
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Reagents : Methyl iodide, potassium carbonate
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Conditions : Acetone, reflux (56°C, 6 hours)
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Product : 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one.
Schiff Base Formation
The compound’s hydrazide derivatives form Schiff bases with aromatic aldehydes:
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Reagents : Benzaldehyde derivatives, ethanol/acetic acid (24:1 v/v)
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Conditions : Stirring at 25°C, 4 hours
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Products : (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid arylidenehydrazides (yields: 75–92%) .
Cyclocondensation
Reactions with heterocycle-forming reagents yield fused rings:
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Reagents : Carbon disulfide, potassium hydroxide
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Conditions : Ethanol, reflux (6 hours)
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Product : 7-Hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (yield: 78%) .
Key Reaction Pathways and Products
Reaction Mechanisms
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Esterification/Alkylation : Nucleophilic substitution at the hydroxyl oxygen, facilitated by deprotonation under basic conditions.
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Schiff Base Formation : Nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration.
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Cyclocondensation : Thiolation of the hydrazide intermediate with CS₂, followed by cyclization to form oxadiazoles .
Spectroscopic Evidence
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IR Spectroscopy :
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¹H-NMR :
Stability and Reactivity Trends
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pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability : Stable up to 200°C; decomposition observed above this temperature.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is , with a molecular weight of approximately 284.28 g/mol. The compound features a chromenone core, characterized by a fused benzopyran structure that is known for its pharmacological properties.
Chemistry
In the realm of organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. It acts as a reagent in various chemical reactions due to its reactive functional groups.
Biology
This compound is investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays. Its unique structure allows it to interact with various biological targets, making it suitable for studying cellular processes.
Medicine
The pharmacological properties of this compound include:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, it has shown promising results against breast cancer cell lines with IC50 values indicating significant cytotoxicity .
Industry
In industrial applications, derivatives of this compound are explored for their use in developing materials with specific optical and electronic properties. These applications could extend to fields such as photonics and electronics.
Antifungal Activity
A study demonstrated that structural modifications at the 7-hydroxy position enhanced antifungal activity against pathogens such as Alternaria solani and Alternaria alternata. The compound exhibited moderate to high effectiveness against these strains .
| Compound | Activity Against A. solani | Activity Against A. alternata |
|---|---|---|
| This Compound | Moderate (20–30%) | High (>40%) |
| Control | Low (<10%) | Low (<10%) |
Antibacterial Testing
In vitro evaluations indicated that related compounds demonstrated inhibitory effects against Klebsiella oxytoca, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
Anticancer Evaluation
Research on related coumarin derivatives has shown that they can inhibit cancer cell growth through modulation of apoptotic pathways and enzyme inhibition. Further exploration into the specific pathways affected by 7-Hydroxy derivatives is warranted .
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their reactivity and interactions. Additionally, the conjugated system of alternating double and single bonds allows for electron delocalization, affecting the compound’s reactivity and light absorption properties.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The compound’s structural and functional similarities to other coumarin derivatives are summarized in Table 1 .
Key Differences in Bioactivity and Mechanisms
- Anti-Tuberculosis Activity : The 2-oxochromen-3-yl substituent in the target compound enhances its anti-TB activity compared to simpler 4-phenylcoumarins (e.g., 7-hydroxy-4-phenylchromen-2-one), likely due to improved hydrophobic interactions with mycobacterial enzymes .
- Antimicrobial Specificity : Unlike 3-acetyl-4-hydroxy-2H-chromen-2-one, which targets fungal pathogens, the target compound shows broader Gram-negative bacterial inhibition , attributed to its larger aromatic surface area .
- Enzyme Inhibition : Pyrazole-containing coumarins (e.g., 4-hydroxy-3-[5-(pyrazolyl)chromen-2-one) exhibit stronger HIV-1 RT inhibition than the target compound, suggesting that heterocyclic substituents enhance binding to viral enzymes .
Computational Insights
- QSAR Models : Chromen-2-one analogues with electron-withdrawing groups (e.g., trifluoromethyl) show higher predicted anti-breast cancer activity (pIC₅₀ > 6.5) compared to the target compound (pIC₅₀ ~5.8) .
- Molecular Docking : The 2-oxochromen-3-yl group in the target compound forms π-π stacking with TB1 β-ketoacyl-ACP synthase, explaining its anti-TB activity .
Biological Activity
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one, a coumarin derivative, has garnered significant attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and a summary of relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of hydroxyl and carbonyl groups, which are crucial for its biological activity. The compound can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in various physiological processes .
- Antioxidant Activity : It regulates reactive oxygen species (ROS), contributing to its antioxidant properties, which are vital in preventing oxidative stress-related diseases .
- Anticancer Properties : The compound exhibits anticancer activity by inhibiting microtubule polymerization, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of various malignancies.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against a range of pathogens. In a study assessing its efficacy against bacterial strains, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
Research indicates that this coumarin derivative effectively scavenges free radicals and reduces lipid peroxidation, supporting its role as a potent antioxidant agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study published in Molecular Pharmacology evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated that the compound induced cell cycle arrest and apoptosis through the modulation of key signaling pathways.
- Antimicrobial Testing : Another research article detailed the antimicrobial testing of this compound against various bacterial strains. The results showed that it inhibited growth effectively, with a notable effect against resistant strains .
- In Vivo Studies : In vivo studies have demonstrated that administration of this coumarin derivative significantly reduced tumor growth in animal models, highlighting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
A comparative analysis illustrates how this compound stands out among similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antimicrobial, Antioxidant |
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Anticoagulant |
| 8-Methylcoumarin | Methyl group at position 8 | Antioxidant |
| 6-Methoxycoumarin | Methoxy group at position 6 | Antitumor |
This table highlights the unique combination of functional groups in this compound that contributes to its diverse biological activities.
Q & A
Basic Research Question
Answer:
The synthesis of this chromenone derivative typically involves multi-step reactions. Key protocols include:
- Coumarin Acylation: Reacting 7-hydroxycoumarin with acyl chlorides (e.g., 2-oxochromene-3-carbonyl chloride) in the presence of a base like triethylamine or pyridine. This method often yields 66–75% under reflux conditions in dichloromethane or ethanol .
- Cyclization Reactions: Using malonic acid and phenol derivatives with catalysts like zinc chloride in phosphorous oxychloride, achieving moderate yields (50–65%) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Acylation | Pyridine, DCM, reflux (2 h) | 66.8% | |
| Cyclization | ZnCl₂, POCl₃, solid-phase reaction | ~60% | |
| Oxidative Coupling | H₂O₂, NaOH in ethanol (20–25 h) | 75% |
Factors Affecting Yield:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve acylation efficiency.
- Catalyst Use: DMAP enhances nucleophilicity in esterification steps .
- Temperature: Prolonged reflux (e.g., 20–25 hours) increases cyclization completeness but risks side reactions .
What analytical techniques are critical for verifying structural integrity and purity?
Basic Research Question
Answer:
- Spectroscopic Characterization:
- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–180 ppm) .
- IR Spectroscopy: Confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 297.06) .
- Crystallography: Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) provides bond-length validation .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.82 (d, J=8.5 Hz, H-5) | |
| ¹³C NMR | δ 160.2 (C-2 carbonyl) | |
| IR | 1685 cm⁻¹ (C=O stretch) |
How can researchers resolve contradictions in reported yields across synthetic methods?
Advanced Research Question
Answer:
Discrepancies in yields (e.g., 66.8% vs. 75%) arise from:
- Reagent Purity: Impure acyl chlorides reduce acylation efficiency.
- Workup Procedures: Column chromatography (petroleum ether/EtOAc) vs. simple extraction affects recovery .
- Catalytic Systems: DMAP vs. non-catalytic routes alter reaction kinetics .
Methodological Recommendations:
Control Experiments: Replicate methods with standardized reagents.
Kinetic Studies: Monitor reaction progress via TLC or HPLC to identify bottlenecks.
Scale-Up Adjustments: Optimize stoichiometry for larger batches (e.g., 1:1.5 molar ratio of coumarin to acyl chloride) .
What strategies enhance regioselectivity in substitution reactions on the chromenone core?
Advanced Research Question
Answer:
Regioselective functionalization (e.g., at C-3 or C-8) requires:
- Directing Groups: Hydroxyl groups at C-7 direct electrophilic substitution to C-8 via hydrogen bonding .
- Catalytic Control: Pd-mediated cross-coupling for arylations at C-3 .
Q. Table 3: Substitution Reaction Optimization
| Target Position | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| C-3 | Propargyl bromide, K₂CO₃ in DMF | 85% yield of alkynyl analog | |
| C-8 | Morpholine, NaH in THF | 70% yield of amine derivative |
Mechanistic Insight:
Steric hindrance from the 2-oxochromen group favors C-3 substitutions in planar chromenone systems .
How do structural modifications influence biological activity in chromenone analogs?
Advanced Research Question
Answer:
Structure-activity relationship (SAR) studies highlight:
- Hydroxyl Groups: C-7 hydroxy is critical for antimicrobial activity (MIC ~8 µg/mL against S. aureus) .
- Halogenation: Fluoro or chloro substituents at C-3 enhance cytotoxicity (IC₅₀: 12 µM in MCF-7 cells) .
Q. Table 4: Bioactivity of Key Derivatives
| Derivative | Activity Profile | Reference |
|---|---|---|
| 3-(4-Fluorophenyl)-7-hydroxy | Anticancer (Topo I inhibition) | |
| 8-Morpholinylmethyl | Antifungal (Candida spp.) |
Methodological Note:
Docking studies (AutoDock Vina) validate interactions with enzyme active sites (e.g., DNA gyrase for antimicrobial effects) .
What are the challenges in scaling up lab-scale synthesis for industrial research?
Advanced Research Question
Answer:
While avoiding commercial focus, lab-to-pilot challenges include:
- Purification: Column chromatography is impractical at scale; switch to recrystallization (e.g., EtOH/H₂O mixtures) .
- Catalyst Recycling: Immobilized catalysts (e.g., SiO₂-supported ZnCl₂) improve reusability in cyclization .
- Byproduct Management: Optimize stoichiometry to minimize waste (e.g., 1.2 eq. acyl chloride vs. excess) .
Sustainability Metrics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
